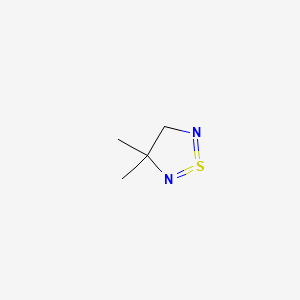![molecular formula C15H14N2O4 B14689672 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol CAS No. 26449-51-4](/img/structure/B14689672.png)
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol is an organic compound with the molecular formula C15H14N2O4. It is characterized by the presence of an ethoxy group, a nitrophenyl group, and a methylideneamino group attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol typically involves the condensation reaction between 5-ethoxy-2-aminophenol and 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-ethoxy-2-[(3-aminophenyl)methylideneamino]phenol.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethoxy-2-[(2-nitrophenyl)methylideneamino]phenol
- 5-Ethoxy-2-[(4-nitrophenyl)methylideneamino]phenol
Uniqueness
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable subject for further research .
Eigenschaften
CAS-Nummer |
26449-51-4 |
|---|---|
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
5-ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-13-6-7-14(15(18)9-13)16-10-11-4-3-5-12(8-11)17(19)20/h3-10,18H,2H2,1H3 |
InChI-Schlüssel |
NVLYTLOZXPIQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


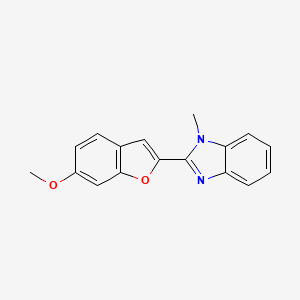
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
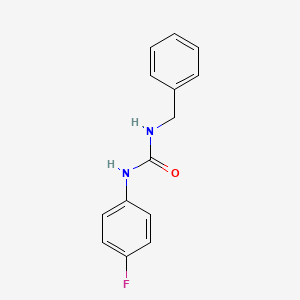
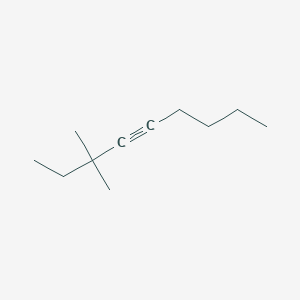
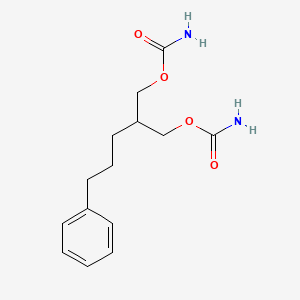
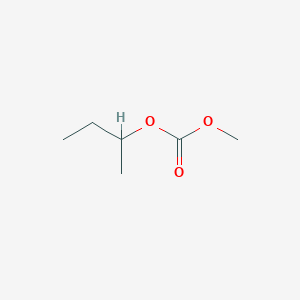
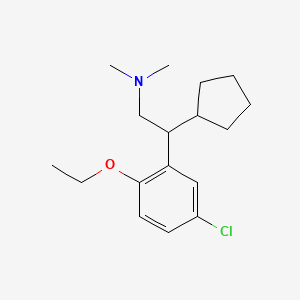
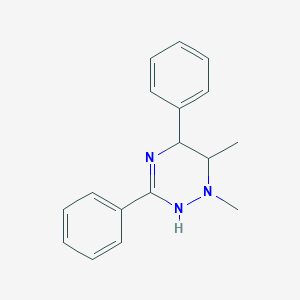
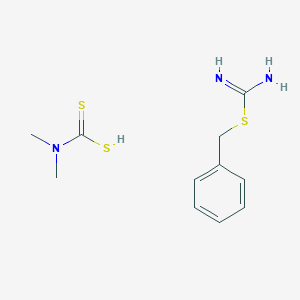
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
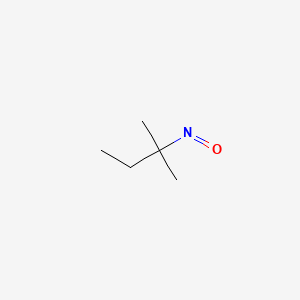
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
